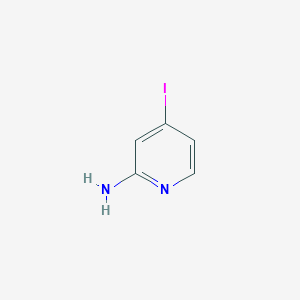

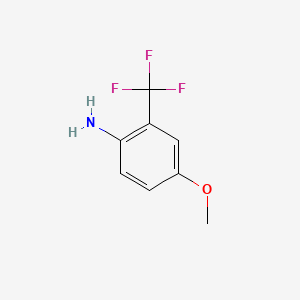

1-(1,5-Naphthyridin-3-yl)ethanone

Overview

Description

The compound 1-(1,5-Naphthyridin-3-yl)ethanone is a chemical entity that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar naphthyridine derivatives and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves novel methods that yield various complexes. For instance, a related compound, 1-(naphthalen-2-yl)-2-(phenylsulthio)ethanone, was synthesized using a new method, which led to the creation of europium (Eu) (III) complexes characterized by several analytical techniques . Similarly, methods for synthesizing 2-allyl- (and 2-cyclohexen-1-yl)thio-1,5-naphthyridines have been developed, and their structures have been studied, indicating the potential for diverse synthetic pathways and structural variations within this class of compounds .

Molecular Structure Analysis

X-ray diffraction techniques have been employed to study the molecular structure of naphthyridine derivatives. For example, the compound (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one was characterized by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and the E configuration of the central enone group . This suggests that this compound could also exhibit a well-defined crystalline structure, which could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives can be quite specific, as seen in the stereochemistry of electrophilic annelation reactions that lead to the formation of thiazolo[3,2-a]-1,5-naphthyridinium salts from 2-allyl-thio-1,5-naphthyridines . This indicates that this compound may also participate in unique chemical reactions that are influenced by the presence of the naphthyridine moiety and its electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives have been characterized using various analytical techniques. For instance, the optical properties of a novel heterocyclic compound related to the naphthyridine family were studied using UV-visible spectroscopy, showing transparency in the visible region, and thermal properties were analyzed by thermogravimetric (TG) and differential thermal analysis (DTA) . These studies provide a foundation for understanding the behavior of this compound under different conditions and its potential applications based on its physical and chemical properties.

Scientific Research Applications

Synthesis and Characterization

- Green Synthesis of Naphthyridines : 1-(1,5-Naphthyridin-3-yl)ethanone derivatives have been synthesized using eco-friendly and inexpensive methods, such as NaH catalyzed Friedlander condensation, and characterized by various spectroscopic techniques. These derivatives demonstrate significant antimicrobial activity against a range of bacteria and fungi (Nandhikumar & Subramani, 2018).

Antimicrobial Activity

- Development of Antimicrobial Agents : Derivatives of this compound have been reported to inhibit the growth of bacterial cells, suggesting their potential as antimicrobial agents (Bhasker et al., 2018).

Ligand Synthesis and Complexation

- Construction of Bridging Ligands and Complexes : this compound has been used to create bidentate and tridentate ligands, which were further utilized to prepare corresponding heteroleptic mono- and dinuclear Ru(II) complexes, indicating its role in the synthesis of complex molecules (Singh & Thummel, 2009).

Spectroscopy and Material Science

- Study of Molecular and Crystal Structures : Investigations into the molecular and crystal structures of this compound derivatives have been conducted, providing insights into their physical and chemical properties (Shotonwa & Boere, 2012).

Nonlinear Optical (NLO) Analysis

- Investigation of Nonlinear Optical Properties : Detailed studies, including Density Functional Theory (DFT) calculations, have been performed on certain derivatives to understand their electronic structure and nonlinear optical properties, contributing to the field of material science and optics (Halim & Ibrahim, 2017).

Photoluminescence Studies

- Exploration of Fluorescence and Luminescence : Some derivatives have shown strong fluorescence and luminescence properties, making them suitable for applications in optical materials and sensing technologies (Li et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

1,5-naphthyridine derivatives, a class of compounds to which 1-(1,5-naphthyridin-3-yl)ethanone belongs, have been reported to exhibit a variety of biological activities

Mode of Action

It is known that 1,5-naphthyridine derivatives can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially influence the compound’s mode of action.

Biochemical Pathways

Given the biological activities exhibited by 1,5-naphthyridine derivatives, it is plausible that this compound may interact with multiple biochemical pathways .

Result of Action

One study reported that a compound structurally similar to this compound displayed inhibitory activity against aurora kinases a and b

Biochemical Analysis

Biochemical Properties

1-(1,5-Naphthyridin-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alkyl halides, forming N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior, which is essential for studying its potential therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. These interactions are fundamental to understanding how the compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, affecting its function and efficacy .

properties

IUPAC Name |

1-(1,5-naphthyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-7(13)8-5-10-9(12-6-8)3-2-4-11-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCLQROIFXPZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627355 | |

| Record name | 1-(1,5-Naphthyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246088-62-9 | |

| Record name | Ethanone, 1-(1,5-naphthyridin-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,5-Naphthyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)